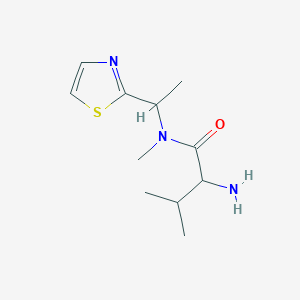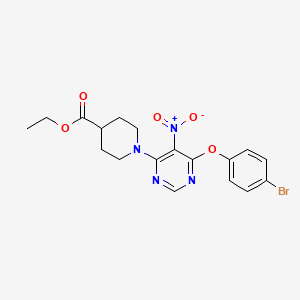
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring, an amino acid derivative, and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl ester group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability . These systems allow for continuous production, which is beneficial for large-scale manufacturing.
化学反応の分析
Types of Reactions
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its structural features.
作用機序
The mechanism of action of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The amino acid derivative portion of the molecule can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Benzyl 4-[(2-{[(2R)-2-amino-3-methylbutanoyl]oxy}ethoxy)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound shares structural similarities but has different functional groups and ring systems.
(2S)-2-amino-3-methylbutanoic acid: A simpler amino acid derivative that lacks the diazepane ring and benzyl ester group.
Uniqueness
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring, an amino acid derivative, and a benzyl ester group.
特性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)16(19)17(22)20-9-6-10-21(12-11-20)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3 |
InChIキー |
LSDAKEYOMULXEP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)

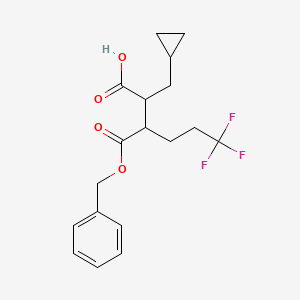

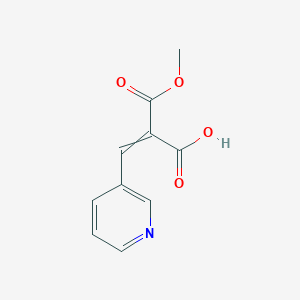
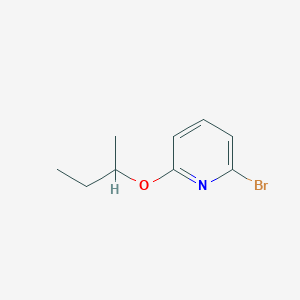
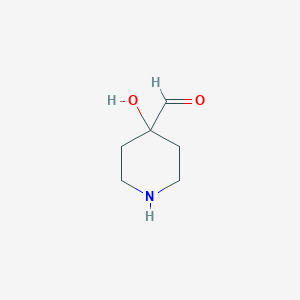

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)

